4-(2-(3-Fluorophenoxy)-4-methylphenyl)piperidine
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Overview
Description
4-(2-(3-Fluorophenoxy)-4-methylphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the fluorophenoxy and methylphenyl groups in this compound makes it unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine typically involves the reaction of 3-fluorophenol with 4-methylphenylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Trifluoromethylphenoxy)piperidine
- 4-(3-Fluorophenoxy)methylpiperidine hydrochloride
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride
Uniqueness
4-(2-(3-fluorophenoxy)-4-methylphenyl)piperidine is unique due to the specific arrangement of the fluorophenoxy and methylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various research and industrial applications to achieve desired outcomes .
Properties
Molecular Formula |
C18H20FNO |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-[2-(3-fluorophenoxy)-4-methylphenyl]piperidine |
InChI |
InChI=1S/C18H20FNO/c1-13-5-6-17(14-7-9-20-10-8-14)18(11-13)21-16-4-2-3-15(19)12-16/h2-6,11-12,14,20H,7-10H2,1H3 |
InChI Key |
BBYFZRZFESDGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCNCC2)OC3=CC(=CC=C3)F |
Origin of Product |
United States |
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